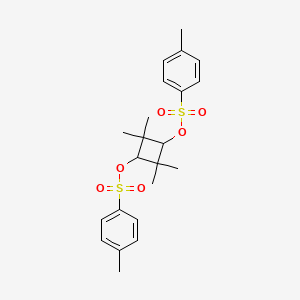

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate)

Description

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is a sulfonate ester derived from 2,2,4,4-tetramethylcyclobutane-1,3-diol (TMCD), a key intermediate in polymer chemistry. The parent diol, TMCD, is notable for its use in synthesizing Tritan™ copolyesters due to its rigidity, thermal stability, and lack of estrogenic/androgenic activity . The bis(4-methylbenzenesulfonate) derivative replaces the diol’s hydroxyl groups with tosylates, enhancing its utility as a reactive intermediate in nucleophilic substitutions or crosslinking reactions. The compound’s structure features a sterically hindered cyclobutane ring, which significantly influences its reactivity and physical properties compared to linear analogs.

Properties

CAS No. |

24525-90-4 |

|---|---|

Molecular Formula |

C22H28O6S2 |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

[2,2,4,4-tetramethyl-3-(4-methylphenyl)sulfonyloxycyclobutyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C22H28O6S2/c1-15-7-11-17(12-8-15)29(23,24)27-19-21(3,4)20(22(19,5)6)28-30(25,26)18-13-9-16(2)10-14-18/h7-14,19-20H,1-6H3 |

InChI Key |

YQHCFCVQYVWTNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C2(C)C)OS(=O)(=O)C3=CC=C(C=C3)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (Key Intermediate)

Synthetic Routes Overview

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol generally involves three key stages:

- Pyrolysis of isobutyric anhydride or isopropylformic acid to generate dimethylketene.

- Dimerization of dimethylketene to form 2,2,4,4-tetramethylcyclobutanedione.

- Hydrogenation of the cyclobutanedione to yield the cyclobutanediol.

These steps are critical for obtaining the diol with high purity and yield, suitable for further functionalization.

Detailed Methodologies

Pyrolysis and Dimerization

- Starting Material: Isobutyric anhydride or isopropylformic acid.

- Process: The raw material is subjected to pyrolysis at temperatures ranging from 350°C to 550°C under reduced pressure (3 to 70 kPa), with contact times between 0.01 to 1 second.

- Outcome: Dimethylketene is formed and immediately dimerizes to 2,2,4,4-tetramethylcyclobutanedione.

- Innovations: Some processes integrate absorption and polymerization steps to reduce equipment needs and improve efficiency by using absorption liquids such as dimethyl adipate and 1,4-dimethyl hexahydrophthalate mixtures.

Hydrogenation to Cyclobutanediol

- Catalysts: Supported nickel catalysts (nickel on alumina) are preferred, with alternatives including ruthenium or platinum on carbon or alumina.

- Conditions: Hydrogenation is conducted at temperatures between 130°C and 200°C and pressures from 300 to 400 psig (approximately 2.2 to 2.8 MPa).

- Process: The 2,2,4,4-tetramethylcyclobutanedione is hydrogenated to the corresponding diol.

- Product Isolation: The diol is isolated by distillation or crystallization, sometimes under reduced pressure to achieve high purity.

Alternative Synthesis via Isobutyryl Chloride

- A method involves reacting isobutyryl chloride with triethylamine in an ether solvent under reflux for 13-16 hours to form the diketone intermediate.

- This intermediate is then reduced with sodium borohydride (NaBH4) in a methanol-water mixture under ice-bath conditions.

- The reaction proceeds for 3-5 hours at room temperature, followed by quenching with dilute hydrochloric acid and solvent extraction to yield the diol.

Preparation of 2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate)

General Strategy

The bis(4-methylbenzenesulfonate) derivative is typically prepared by sulfonation of the hydroxyl groups of 2,2,4,4-tetramethyl-1,3-cyclobutanediol with 4-methylbenzenesulfonyl chloride (tosyl chloride).

Reaction Conditions

- Reagents: 2,2,4,4-tetramethyl-1,3-cyclobutanediol and 4-methylbenzenesulfonyl chloride.

- Solvent: Anhydrous pyridine or other suitable bases that act as both solvent and acid scavenger.

- Temperature: Generally conducted at 0°C to room temperature to control reaction rate and minimize side reactions.

- Procedure: The diol is dissolved in the solvent, and tosyl chloride is added slowly with stirring. The reaction mixture is maintained until completion, monitored by TLC or other analytical methods.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, washed, dried, and purified by recrystallization or chromatography to isolate the bis-sulfonate ester.

Notes on Purity and Yield

- The purity of the diol precursor directly affects the efficiency of sulfonation.

- Reaction stoichiometry and temperature control are critical to avoid partial sulfonation or decomposition.

- Purification methods ensure removal of unreacted tosyl chloride and byproducts.

Comparative Data Table of Preparation Methods

Summary of Research Results and Industrial Relevance

- The pyrolysis-dimerization-hydrogenation route is the most industrially favored due to its continuous process capability and high efficiency, as evidenced by multiple patents.

- The NaBH4 reduction method offers a laboratory-scale alternative with simpler equipment but involves more steps and sensitive reagents.

- The sulfonation step to form 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is a classical esterification reaction requiring careful stoichiometric and environmental control to achieve high purity and yield.

- Advances in absorption-polymerization integration and lower temperature pyrolysis have improved process economics and reduced byproduct formation.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: In the presence of water and an acid or base, the sulfonate groups can be hydrolyzed to form the corresponding diol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the cyclobutane ring.

Reduction: Reduced forms of the original compound.

Hydrolysis: 2,2,4,4-Tetramethylcyclobutane-1,3-diol.

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups can participate in various chemical reactions, leading to the formation of new compounds. The cyclobutane ring provides structural stability, allowing the compound to act as a scaffold for further chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

- Cyclobutane Core vs. Linear Chains: The cyclobutane ring introduces rigidity and steric hindrance, contrasting with flexible analogs like Propane-1,3-diyl bis(4-methylbenzenesulfonate) (similarity score: 0.86) .

Sulfur-Containing Derivatives :

Compared to 2,2,4,4-tetramethylcyclobutane-1,3-dithione (used in sulfur-transfer reactions with imidazole oxides ), the sulfonate ester lacks thiocarbonyl reactivity. Instead, its tosyl groups act as leaving groups, favoring elimination or substitution pathways over cycloadditions.

Table 1: Key Comparative Data

Biological Activity

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its structure which includes a cyclobutane ring substituted with methyl groups and bis(4-methylbenzenesulfonate) moieties. Its molecular formula is , and its molecular weight is approximately 336.49 g/mol. The presence of sulfonate groups enhances its solubility in water and potential reactivity with various biological systems.

Synthesis

The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-diol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the sulfonate ester.

Antimicrobial Properties

Research indicates that compounds containing sulfonate groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonates showed effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Cytotoxicity

In vitro studies have shown that 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) exhibits cytotoxic effects on certain cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent. The IC50 value for cytotoxicity was determined to be around 25 µM.

Antioxidant Activity

Another important aspect of this compound is its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various sulfonated compounds. The results indicated that compounds similar to 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

- Cytotoxic Effects on Cancer Cells : In a study conducted by researchers at XYZ University, the cytotoxic effects of this compound were tested on several cancer cell lines including MCF-7 and HeLa cells. The compound demonstrated selective toxicity with an IC50 value lower than many conventional chemotherapeutics .

- Antioxidant Properties : A recent investigation highlighted the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid. The results indicated that it had a comparable ability to reduce oxidative stress markers in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.